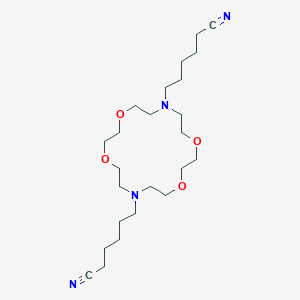![molecular formula C18H24O9 B12569760 Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate CAS No. 175972-06-2](/img/structure/B12569760.png)
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate is a chemical compound known for its unique structure and versatile applications. It consists of a cyclohexane ring substituted with three oxirane (epoxide) groups and three carboxylate groups. This compound is often used in the synthesis of advanced materials and as a curing agent in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate typically involves a multi-step process. One common method includes the reaction of cyclohexane-1,2,4-tricarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.
Biology: Employed in the synthesis of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized as a curing agent in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate involves the reactivity of its epoxide and carboxylate groups. The epoxide groups can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The carboxylate groups can participate in various chemical transformations, contributing to the compound’s versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
- Tris[(oxiran-2-yl)methyl] propane-1,2,3-tricarboxylate
Uniqueness
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate is unique due to its cyclohexane core, which provides enhanced stability and rigidity compared to similar compounds with benzene or propane cores. This structural difference can lead to variations in reactivity and application potential, making it a valuable compound in various fields.
Properties
CAS No. |
175972-06-2 |
|---|---|
Molecular Formula |
C18H24O9 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
tris(oxiran-2-ylmethyl) cyclohexane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C18H24O9/c19-16(25-7-11-4-22-11)10-1-2-14(17(20)26-8-12-5-23-12)15(3-10)18(21)27-9-13-6-24-13/h10-15H,1-9H2 |
InChI Key |
PMXJJOGDMJFFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1C(=O)OCC2CO2)C(=O)OCC3CO3)C(=O)OCC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


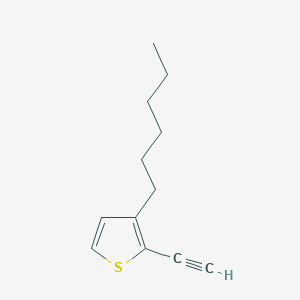
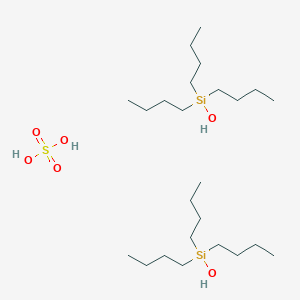
![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)

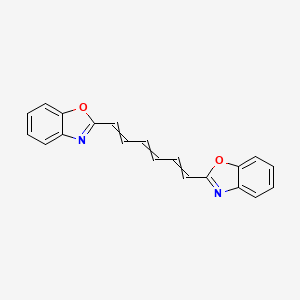
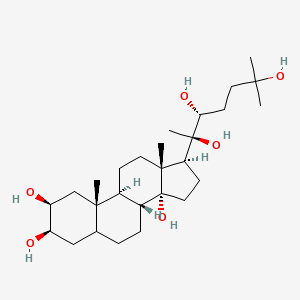
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
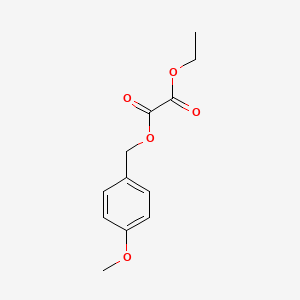
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
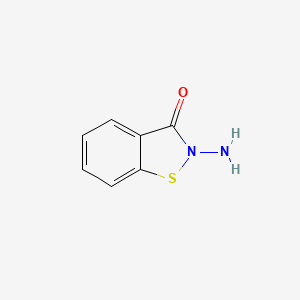
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)
